

BP Fluor 568 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: BP Fluor 568 NHS ester

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This in-depth technical guide provides a comprehensive overview of **BP Fluor 568 NHS ester**, a bright and photostable orange fluorescent dye. This document details its chemical properties, provides protocols for its application in biomolecule labeling, and presents visual workflows to aid in experimental design.

Core Properties of BP Fluor 568 NHS Ester

BP Fluor 568 NHS ester is an amine-reactive fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.^{[1][2]} Its high fluorescence quantum yield and photostability make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.^[3] The dye is characterized by its bright orange fluorescence, with excitation and emission maxima well-suited for common laser lines.

Chemical Structure

The chemical structure of the core BP Fluor 568 fluorophore, activated with an N-hydroxysuccinimidyl (NHS) ester group, enables its covalent attachment to primary amines.

 Chemical Structure of Fluorescent Dye 568 NHS ester

Figure 1: Chemical structure of a fluorescent dye with spectral properties similar to **BP Fluor 568 NHS ester**.

Quantitative Data Summary

The key quantitative parameters of **BP Fluor 568 NHS ester** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C37H33N3O13S2	
Molecular Weight	791.8 g/mol	
Excitation Maximum (λ_{ex})	578 nm	
Emission Maximum (λ_{em})	602 nm	
Extinction Coefficient (ϵ)	88,000 cm ⁻¹ M ⁻¹	
Solubility	Water, DMSO, DMF	
Purity	≥70%	
Storage Condition	-20°C	

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with **BP Fluor 568 NHS ester**. This protocol is a general guideline and may require optimization for specific proteins and applications.

Protein Labeling Protocol

1. Preparation of Reagents:

- Protein Solution:** Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
- Dye Stock Solution:** Immediately before use, dissolve the **BP Fluor 568 NHS ester** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

2. Labeling Reaction:

- **Molar Ratio:** The optimal molar ratio of dye to protein for labeling should be determined empirically. A starting point of 10-20 moles of dye for every mole of protein is recommended.
- **Reaction:** While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.

3. Purification of the Labeled Protein:

- **Separation:** Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer such as phosphate-buffered saline (PBS).
- **Collection:** Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

4. Determination of Degree of Labeling (DOL):

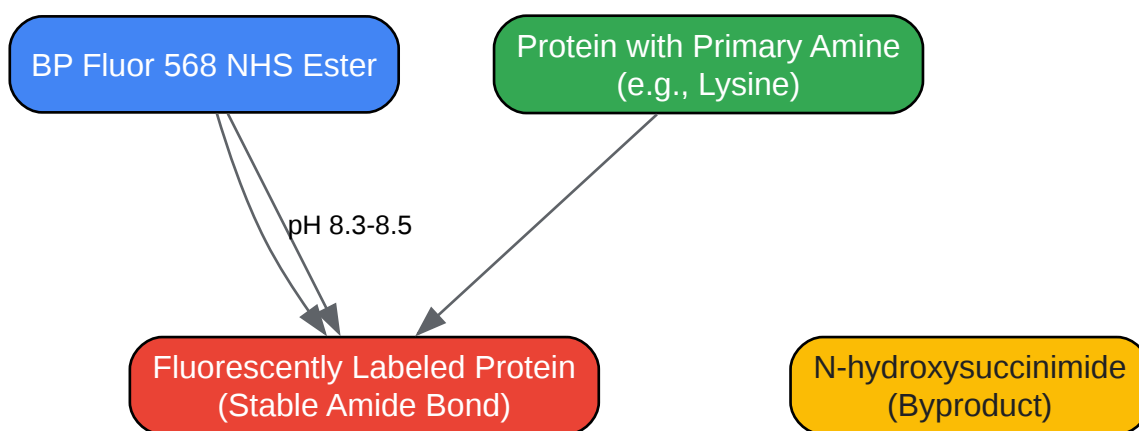
- The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (578 nm).

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key chemical reaction and the general experimental workflow for protein labeling.

Amine-Reactive Labeling Pathway

The following diagram illustrates the chemical reaction between the **BP Fluor 568 NHS ester** and a primary amine on a protein, resulting in a stable amide bond.

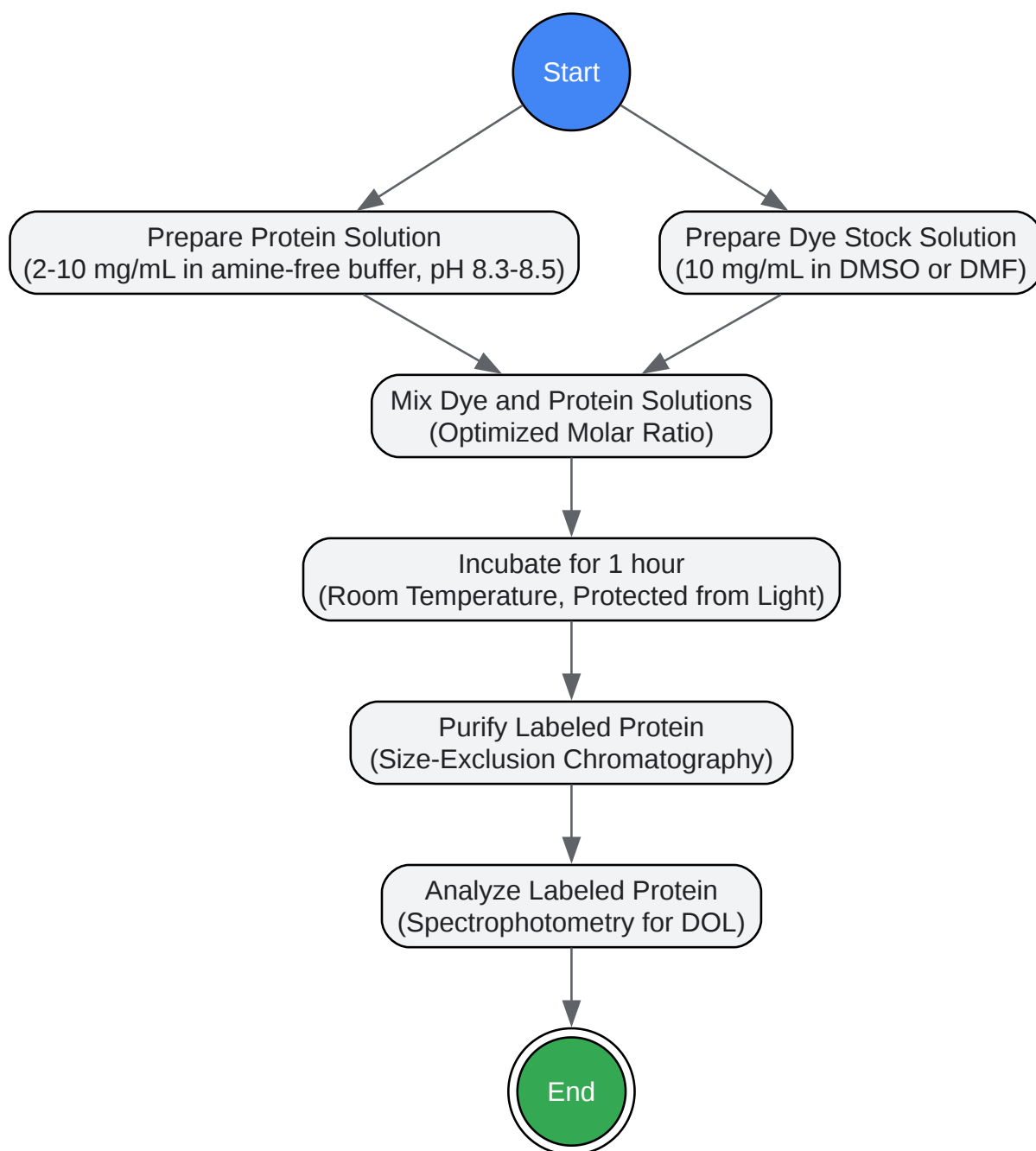


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Caption: Reaction of **BP Fluor 568 NHS ester** with a primary amine.

Experimental Workflow for Protein Labeling

This diagram outlines the key steps involved in the fluorescent labeling of a protein with **BP Fluor 568 NHS ester**.



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Caption: General workflow for protein labeling with **BP Fluor 568 NHS ester**.

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References

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